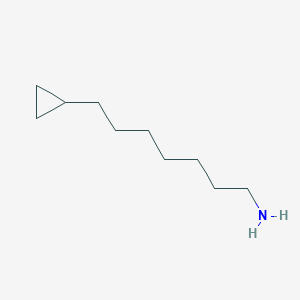
7-Cyclopropylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropylheptan-1-amine is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a cyclic amine with a seven-carbon chain and a cyclopropyl group attached to the first carbon atom.
Mechanism of Action
The mechanism of action of 7-Cyclopropylheptan-1-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with mood regulation and reward processing. It also modulates the glutamate system, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Cyclopropylheptan-1-amine in lab experiments is its ability to modulate multiple neurotransmitter systems, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 7-Cyclopropylheptan-1-amine. One of the most promising areas of research is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another direction is to investigate the compound's potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for therapeutic use.
Conclusion
In conclusion, this compound is a cyclic amine with potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit neuroprotective, antidepressant, anxiolytic, and antitumor properties in preclinical studies. Its mechanism of action involves the modulation of various neurotransmitter systems in the brain. While the compound has some limitations, it is a promising candidate for the development of novel therapeutic agents. Further research is needed to determine its optimal dosage and administration route for therapeutic use.
Synthesis Methods
The synthesis of 7-Cyclopropylheptan-1-amine involves the reaction of cyclopropylmethylamine with heptanal in the presence of a catalyst. The reaction proceeds through a series of steps involving oxidation, reduction, and cyclization to yield the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
7-Cyclopropylheptan-1-amine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to exhibit neuroprotective, antidepressant, anxiolytic, and antitumor properties in preclinical studies. The compound has also been investigated for its potential to modulate neurotransmitter systems, such as dopamine, serotonin, and glutamate, which are involved in various neurological and psychiatric disorders.
properties
IUPAC Name |
7-cyclopropylheptan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYBWPCAPFJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
![ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate](/img/structure/B2398882.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)
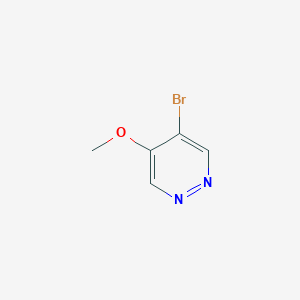
![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)
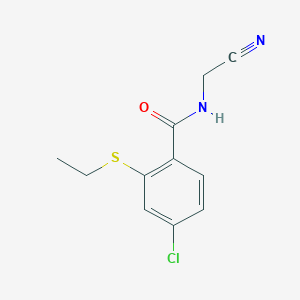
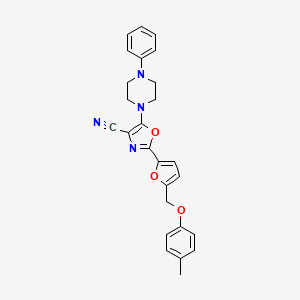
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
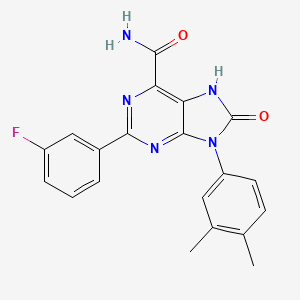

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)